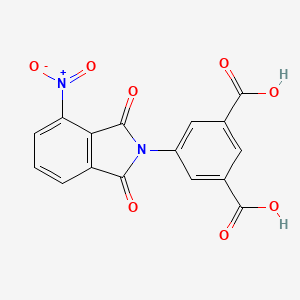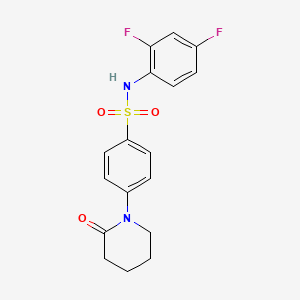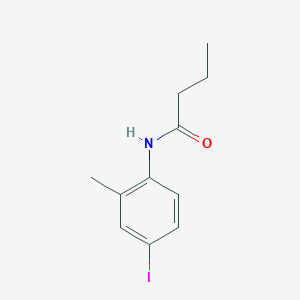
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, also known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). NDGA has been the subject of extensive research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to reduce lipid peroxidation and improve mitochondrial function. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively unstable compound that can degrade over time. Additionally, this compound has poor solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, the role of this compound in the regulation of autophagy, a process involved in cellular homeostasis, is an area of active research. Finally, the potential use of this compound as a therapeutic agent for metabolic disorders, such as type 2 diabetes, is an area of ongoing investigation.
Conclusion:
In conclusion, this compound is a natural compound with potential therapeutic properties in a variety of diseases. Its mechanism of action is not fully understood, but it is thought to act through multiple pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacokinetic properties and investigation of this compound in combination with other therapies.
Méthodes De Synthèse
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid can be synthesized through the oxidation of nordihydroguaiaretic acid (this compound) using potassium permanganate. The reaction yields this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity.
Propriétés
IUPAC Name |
5-(4-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-10-2-1-3-11(18(25)26)12(10)14(20)17(13)9-5-7(15(21)22)4-8(6-9)16(23)24/h1-6H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAYLJCAKBMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)

![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)